[(1S,3Z,5R)-3-[(2E)-2-[(3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-acetyloxy-4-methylidenecyclohexyl] acetate
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Overview
Description
The compound [(1S,3Z,5R)-3-[(2E)-2-[(3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-acetyloxy-4-methylidenecyclohexyl] acetate is a complex organic molecule characterized by its intricate stereochemistry and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3Z,5R)-3-[(2E)-2-[(3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-acetyloxy-4-methylidenecyclohexyl] acetate involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that can be optimized for high yield and purity. The use of advanced technologies such as continuous flow reactors can facilitate the large-scale synthesis of this complex molecule.
Chemical Reactions Analysis
Types of Reactions
[(1S,3Z,5R)-3-[(2E)-2-[(3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-acetyloxy-4-methylidenecyclohexyl] acetate: can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions will vary based on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds.
Scientific Research Applications
[(1S,3Z,5R)-3-[(2E)-2-[(3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-acetyloxy-4-methylidenecyclohexyl] acetate: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1S,3Z,5R)-3-[(2E)-2-[(3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-acetyloxy-4-methylidenecyclohexyl] acetate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways will depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(1S,3Z,5R)-3-[(2E)-2-[(3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-acetyloxy-4-methylidenecyclohexyl] acetate include other complex organic molecules with similar stereochemistry and functional groups. Examples include:
- [(1S,3Z,5R)-3-[(2E)-2-[(3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl] acetate
- [(1S,3Z,5R)-3-[(2E)-2-[(3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-acetyloxy-4-methylidenecyclohexyl] butyrate
Uniqueness
The uniqueness of This compound lies in its specific stereochemistry and functional group arrangement, which confer unique chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
41461-12-5 |
---|---|
Molecular Formula |
C31H48O4 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
[(1S,3Z,5R)-3-[(2E)-2-[(3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-acetyloxy-4-methylidenecyclohexyl] acetate |
InChI |
InChI=1S/C31H48O4/c1-20(2)10-8-11-21(3)28-15-16-29-25(12-9-17-31(28,29)7)13-14-26-18-27(34-23(5)32)19-30(22(26)4)35-24(6)33/h13-14,20-21,27-30H,4,8-12,15-19H2,1-3,5-7H3/b25-13+,26-14-/t21-,27+,28?,29+,30-,31-/m1/s1 |
InChI Key |
JRQYVHHHASBIEU-KMAMAKJRSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)OC(=O)C)OC(=O)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)OC(=O)C)OC(=O)C)C |
Synonyms |
1 alpha-hydroxyvitamin D3 diacetate 1-HV D(3) diacetate 1-hydroxyvitamin D3 diacetate |
Origin of Product |
United States |
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